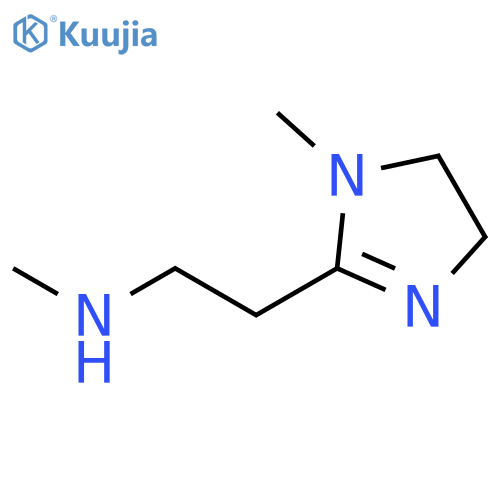

Cas no 2648997-30-0 (1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl-)

2648997-30-0 structure

商品名:1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl-

CAS番号:2648997-30-0

MF:C7H15N3

メガワット:141.214101076126

CID:5302268

1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl-

-

- インチ: 1S/C7H15N3/c1-8-4-3-7-9-5-6-10(7)2/h8H,3-6H2,1-2H3

- InChIKey: IAXYGVBHGJKGJV-UHFFFAOYSA-N

- ほほえんだ: C1(CCNC)N(C)CCN=1

1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-761761-0.1g |

methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |

2648997-30-0 | 95% | 0.1g |

$439.0 | 2024-05-23 | |

| Enamine | EN300-761761-1.0g |

methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |

2648997-30-0 | 95% | 1.0g |

$499.0 | 2024-05-23 | |

| Enamine | EN300-761761-10.0g |

methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |

2648997-30-0 | 95% | 10.0g |

$2146.0 | 2024-05-23 | |

| Enamine | EN300-761761-0.25g |

methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |

2648997-30-0 | 95% | 0.25g |

$459.0 | 2024-05-23 | |

| Enamine | EN300-761761-0.5g |

methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |

2648997-30-0 | 95% | 0.5g |

$479.0 | 2024-05-23 | |

| Enamine | EN300-761761-5.0g |

methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |

2648997-30-0 | 95% | 5.0g |

$1448.0 | 2024-05-23 | |

| Enamine | EN300-761761-2.5g |

methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |

2648997-30-0 | 95% | 2.5g |

$978.0 | 2024-05-23 | |

| Enamine | EN300-761761-0.05g |

methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine |

2648997-30-0 | 95% | 0.05g |

$419.0 | 2024-05-23 |

1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl- 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

2648997-30-0 (1H-Imidazole-2-ethanamine, 4,5-dihydro-N,1-dimethyl-) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量